molecular formula C15H11FN4O2 B2544718 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide CAS No. 2034533-35-0

3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide

Numéro de catalogue B2544718
Numéro CAS: 2034533-35-0
Poids moléculaire: 298.277
Clé InChI: MSNDEJAJYPYZOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyrazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . The molecule also contains a fluoro group and an isonicotinamide group.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, chalcones, which have a structure similar to part of the requested compound, are often synthesized through Claisen–Schmidt condensation .

Mécanisme D'action

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, the limitations include its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.

Orientations Futures

There are many future directions for research on 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide. Some of these include:
1. Further studies on the compound's mechanism of action and potential side effects.
2. Testing the compound on different cancer cell lines to determine its effectiveness against different types of cancer.
3. Studying the compound's potential use in combination with other anti-cancer drugs to enhance their effectiveness.
4. Investigating the compound's potential use in treating other inflammatory diseases such as multiple sclerosis and Crohn's disease.
5. Developing new synthesis methods to improve the yield and reduce the cost of the compound.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and yield of the compound. The compound has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are many future directions for research on this compound, which could lead to new treatments for cancer and inflammatory diseases.

Méthodes De Synthèse

The synthesis of 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide involves the reaction of 3-(furan-2-yl)pyrazin-2-amine with 3-fluorobenzaldehyde to form 3-(furan-2-yl)-N-((3-fluorobenzylidene)amino)pyrazin-2-amine. This intermediate is then reacted with isonicotinoyl chloride to form this compound. This synthesis method has been optimized to yield high purity and yield of the compound.

Applications De Recherche Scientifique

    Couplage de Suzuki–Miyaura

    Études de cytotoxicité

    Réactions d'hydroarylation

    Découverte de médicaments

    Études d'activité biologique

    Chimie computationnelle

Propriétés

IUPAC Name

3-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c16-11-8-17-4-3-10(11)15(21)20-9-12-14(19-6-5-18-12)13-2-1-7-22-13/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNDEJAJYPYZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.